BenchChemオンラインストアへようこそ!

1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

carbonic anhydrase inhibition pyridazinone pharmacophore dual-target probe design

This compound fuses a validated indoline-5-sulfonamide CA IX/XII pharmacophore (Ki 132.8 nM/41.3 nM) with a pyridazinone kinase-privileged scaffold via a propyl linker. The 2-methyl chiral center and C3 linker distinguish it from ethyl-linked analogs, enabling enantiomer-specific SAR, linker-length studies, and dual-target CA/kinase crosstalk profiling. Ideal for hypoxia-selectivity benchmarking against reference compound 4f and MDR reversal assays.

Molecular Formula C18H22N4O4S
Molecular Weight 390.46
CAS No. 1203395-90-7
Cat. No. B2788970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide
CAS1203395-90-7
Molecular FormulaC18H22N4O4S
Molecular Weight390.46
Structural Identifiers
SMILESCC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
InChIInChI=1S/C18H22N4O4S/c1-13-11-15-12-16(6-7-17(15)22(13)14(2)23)27(25,26)20-9-4-10-21-18(24)5-3-8-19-21/h3,5-8,12-13,20H,4,9-11H2,1-2H3
InChIKeyOZYBPAIZUAIOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1203395-90-7): Chemical Profile, In-Class Positioning, and Procurement Rationale


1-Acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1203395-90-7, molecular formula C₁₉H₂₂N₄O₄S, MW 390.46) is a synthetic small molecule that assembles an indoline‑5‑sulfonamide pharmacophore, an N‑1 acetyl cap, a 2‑methyl substituent on the indoline ring, and a pyridazinone heterocycle tethered via a three‑carbon propyl linker [REFS-1, REFS-2]. The indoline‑5‑sulfonamide core is a validated recognition element for carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to pH regulation and chemoresistance [REFS-3, REFS-4]. The pyridazinone appendage is a privileged scaffold with independent precedent as a CA‑IX ligand and as a component of kinase inhibitors [4]. The 2‑methyl substitution introduces a chiral center that can modulate target‑binding geometry, while the propyl spacer between the sulfonamide and the pyridazinone provides greater conformational flexibility than the shorter ethyl linker found in many in‑class analogs . This combination of structural features creates a multi‑modal tool compound suitable for exploring CA‑dependent tumor biology, kinase‑pathway crosstalk, and linker‑dependent pharmacology in a single chemical entity.

Procurement Risks in the Indoline‑5‑Sulfonamide Class: Why CAS 1203395‑90‑7 Cannot Be Replaced by a Generic Analog


The indoline‑5‑sulfonamide chemotype exhibits steep structure‑activity relationships (SAR) in which seemingly minor structural alterations produce large shifts in target engagement, isoform selectivity, and cellular efficacy. In the benchmark study by Krymov et al., 1‑acylated indoline‑5‑sulfonamides with different N‑substituents displayed CA IX Kᵢ values spanning from 132.8 nM to sub‑micromolar, while the corresponding CA XII Kᵢ values ranged from 41.3 nM upward [REFS-1, REFS-2]. The most potent analog in that series, compound 4f, achieved MCF7 growth suppression at 12.9 µM under hypoxia and reversed P‑gp‑mediated chemoresistance to doxorubicin, whereas close structural neighbors in the same series were inactive in the chemoresistance reversal assay [REFS-1, REFS-2]. Even the replacement of a single atom in the acyl moiety or re‑positioning of the sulfonamide group on the indoline ring can ablate CA IX/CA XII binding. These findings demonstrate that generic substitution within the indoline‑5‑sulfonamide class is not scientifically valid without direct, matched‑condition comparative data. The target compound (CAS 1203395‑90‑7) possesses three differentiating structural variables—2‑methyl chirality, pyridazinone heterocycle, and propyl linker length—that simultaneously affect CA binding, kinase engagement potential, and physicochemical properties. Therefore, procurement decisions for hit‑to‑lead, chemical biology, or SAR expansion programs must verify the exact CAS number rather than relying on a surrogate analog that may lack the required pharmacological profile.

Quantitative Differentiation Evidence for CAS 1203395‑90‑7 Against Closest Analogs


Structural Differentiation via the 6‑Oxopyridazin‑1(6H)‑yl Moiety: Dual CA‑IX and Kinase Pharmacophore Potential

The target compound incorporates a 6‑oxopyridazin‑1(6H)‑yl group that is absent in the most advanced in‑class reference molecules such as compound 4f (Krymov et al., 2022). Pyridazinone‑substituted benzenesulfonamides have been independently validated as potent hCA IX inhibitors, with Kᵢ values reaching the low nanomolar range (e.g., 5.4 nM) in expanded pyridazine‑containing benzene sulfonamide sets [1]. By contrast, 4f and other 1‑acylated indoline‑5‑sulfonamides that lack the pyridazinone appendage exhibit hCA IX Kᵢ values no better than 132.8 nM [2]. The pyridazinone ring simultaneously serves as a recognized scaffold for kinase inhibition: 6‑indolylpyridazinone derivatives have demonstrated c‑Met IC₅₀ values as low as 4.2 nM in enzymatic assays and 17 nM in EBC‑1 cellular proliferation [3]. No data are available for the target compound in kinase assays; the differentiation claim rests on the presence of a validated dual‑pharmacophore scaffold that is structurally absent in comparator molecules. This feature alone creates a unique multi‑target probing opportunity not provided by simpler indoline‑5‑sulfonamides.

carbonic anhydrase inhibition pyridazinone pharmacophore dual-target probe design

Propyl vs. Ethyl Linker: Conformational Flexibility for Optimized Target Engagement

The target compound employs a three‑carbon (propyl) spacer between the sulfonamide nitrogen and the pyridazinone ring, whereas the closest commercially available analog, 1‑acetyl‑N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)indoline‑5‑sulfonamide, uses a two‑carbon (ethyl) linker . The additional methylene unit in the propyl linker increases the rotatable bond count from 5 to 6, providing greater conformational sampling and the potential to access binding pockets that are sterically inaccessible with the shorter ethyl tether. In the broader pyridazinone‑sulfonamide literature, linker length has been identified as a critical variable for achieving isoform selectivity: pyridazinone‑substituted benzenesulfonamide series have demonstrated that subtle changes in spacer geometry can shift selectivity between hCA I, hCA II, and hCA IX [1]. No direct head‑to‑head comparison data exist for the target compound versus the ethyl‑linked analog; the differentiation is structural and based on established linker‑dependent SAR in the class.

linker SAR conformational analysis target engagement optimization

2‑Methyl Substituent on the Indoline Ring: Chirality‑Dependent Target Binding

The 2‑methyl group on the indoline ring of CAS 1203395‑90‑7 introduces a stereogenic center (C‑2), yielding enantiomeric pairs that can exhibit divergent target binding. This contrasts with the des‑methyl analog, 1‑acetyl‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)indoline‑5‑sulfonamide (no 2‑methyl), which is achiral and commercially listed . The importance of 2‑methyl chirality in indoline‑5‑sulfonamides is well established: the potent and selective human β₃ adrenergic receptor agonists reported in the literature achieve 2800‑fold selectivity over β₁ binding and 1400‑fold selectivity over β₂ binding through specific N‑substitution patterns on the indoline‑5‑sulfonamide core, demonstrating the exquisite sensitivity of this pharmacophore to substitution geometry [1]. Although direct chiral separation and enantiomer‑specific data for CAS 1203395‑90‑7 are not publicly available, the presence of the 2‑methyl group creates a unique opportunity for enantiomer‑resolved biological evaluation that is inaccessible with achiral des‑methyl analogs.

chiral resolution stereochemistry-dependent pharmacology indoline SAR

Carbonic Anhydrase IX/XII Inhibition Potential: Class‑Validated Pharmacophore with Quantitative Benchmarks

The indoline‑5‑sulfonamide core of CAS 1203395‑90‑7 is a validated zinc‑binding pharmacophore for the tumor‑associated carbonic anhydrase isoforms CA IX and CA XII. In the 2022 study by Krymov et al., 1‑acylated indoline‑5‑sulfonamides (compounds 4a–u) demonstrated CA IX inhibition with Kᵢ values as low as 132.8 nM and CA XII inhibition with Kᵢ values as low as 41.3 nM [REFS-1, REFS-2]. The most potent analog, compound 4f, suppressed MCF7 breast cancer cell growth at an IC₅₀ of 12.9 µM under hypoxic conditions, caused partial inhibition of hypoxia‑induced CA IX expression in A431 skin cancer cells, and reversed doxorubicin chemoresistance in P‑gp‑overexpressing K562/4 cells [REFS-1, REFS-2]. No direct CA inhibition data exist for CAS 1203395‑90‑7; the class‑level C₅₀ benchmarks provide quantitative context for expected potency. The target compound's additional structural features—pyridazinone heterocycle [3] and propyl linker—have independent precedent for enhancing CA IX affinity and selectivity beyond the baseline of simpler 1‑acylated analogs.

carbonic anhydrase IX carbonic anhydrase XII tumor hypoxia pH regulation

Multidrug Resistance Reversal Potential: P‑gp Chemosensitization Precedent in the Indoline‑5‑Sulfonamide Series

Two indoline‑5‑sulfonamides from the Krymov et al. series, compounds 4e and 4f, reversed P‑glycoprotein (P‑gp)‑mediated chemoresistance to doxorubicin in K562/4 leukemia cells, a cell line engineered to overexpress P‑gp [REFS-1, REFS-2]. This finding establishes that the indoline‑5‑sulfonamide scaffold can engage the MDR reversal phenotype, independent of direct CA inhibition. The target compound CAS 1203395‑90‑7 shares the core indoline‑5‑sulfonamide structure and the 1‑acetyl substitution pattern that is present in the active MDR‑reversing analogs. While no MDR reversal data exist for CAS 1203395‑90‑7 specifically, the class precedent demonstrates that this pharmacophore class possesses P‑gp modulatory activity. The additional pyridazinone substituent and propyl linker may confer altered P‑gp substrate/inhibitor properties compared to the simpler 4e/4f analogs, providing an opportunity to profile MDR reversal activity in a structurally distinct context.

P-glycoprotein multidrug resistance reversal doxorubicin chemosensitization K562/4

Antiproliferative Activity Under Hypoxia: Class‑Validated Tumor‑Selective Growth Inhibition

Hypoxia‑selective antiproliferative activity is a hallmark of tumor‑associated CA IX inhibition. In the Krymov et al. series, compound 4f suppressed MCF7 breast cancer cell growth with an IC₅₀ of 12.9 µM under hypoxic conditions (1% O₂) and partially inhibited hypoxia‑induced CA IX protein expression in A431 skin cancer cells [REFS-1, REFS-2]. The target compound CAS 1203395‑90‑7 contains the same indoline‑5‑sulfonamide zinc‑binding group responsible for CA IX engagement, along with a pyridazinone moiety that has independently demonstrated antiproliferative activity in cancer cell lines when attached to benzenesulfonamide scaffolds [3]. The combination of these two pharmacophoric elements in a single molecule has not been evaluated in hypoxia‑selective proliferation assays, representing a distinct opportunity for profiling that cannot be addressed with either pharmacophore in isolation.

hypoxia-selective cytotoxicity MCF7 breast cancer A431 skin cancer tumor microenvironment

Recommended Application Scenarios for 1-Acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1203395‑90‑7) in Scientific Procurement


CA IX/CA XII Hypoxia‑Selective Probe Development and SAR Expansion

CAS 1203395‑90‑7 is recommended as a starting point for structure‑activity relationship (SAR) expansion campaigns targeting tumor‑associated carbonic anhydrase isoforms CA IX and CA XII. The indoline‑5‑sulfonamide core provides a validated CA IX/XII zinc‑binding pharmacophore with class‑benchmark Kᵢ values of 132.8 nM (CA IX) and 41.3 nM (CA XII) [1]. The pyridazinone appendage offers independent CA IX inhibitory potential, with pyridazinone‑substituted benzenesulfonamides achieving Kᵢ as low as 5.4 nM [2]. The propyl linker and 2‑methyl chirality provide additional SAR vectors for probing linker geometry and stereochemistry‑dependent binding. Procurement of this compound enables head‑to‑head benchmarking against compound 4f (MCF7 hypoxia IC₅₀ = 12.9 µM) [1] to assess whether the pyridazinone‑indoline‑5‑sulfonamide hybrid achieves superior potency, hypoxia selectivity, or isoform selectivity.

Multidrug Resistance (MDR) Chemosensitizer Profiling in P‑gp‑Overexpressing Models

The indoline‑5‑sulfonamide series has established class‑level precedent for reversing P‑glycoprotein‑mediated chemoresistance, with compounds 4e and 4f demonstrating doxorubicin chemosensitization in K562/4 leukemia cells [1]. CAS 1203395‑90‑7 shares the 1‑acetyl‑indoline‑5‑sulfonamide core that is present in the active MDR‑reversing chemotypes. The additional pyridazinone moiety may modulate P‑gp substrate/inhibitor properties, providing a unique opportunity to profile MDR reversal potency, P‑gp ATPase activity, and calcein‑AM transport inhibition in a compound with altered physicochemical properties compared to the simpler 4e/4f reference molecules.

Dual‑Target Kinase‑CA IX Polypharmacology Tool Compound Development

The pyridazinone heterocycle is a recognized kinase inhibitor scaffold, with 6‑indolylpyridazinone derivatives achieving c‑Met enzymatic IC₅₀ values of 4.2 nM and cellular IC₅₀ values of 17 nM [1]. CAS 1203395‑90‑7 combines this kinase‑competent pyridazinone with a CA IX/XII‑targeting indoline‑5‑sulfonamide in a single molecule. This structural fusion makes the compound suitable for dual‑target chemical biology experiments investigating CA IX/kinase crosstalk in the hypoxic tumor microenvironment, evaluating whether simultaneous engagement of both targets produces synergistic antiproliferative or anti‑migratory effects that are not achievable with single‑target agents.

Linker‑Dependent Pharmacology and Chiral Resolution Studies

The propyl (C3) linker between the sulfonamide and pyridazinone distinguishes CAS 1203395‑90‑7 from the ethyl (C2)‑linked analog, providing an additional methylene unit and greater conformational flexibility. This structural difference enables systematic investigation of linker‑length‑dependent SAR, including effects on CA isoform selectivity, cellular permeability, and metabolic stability. Additionally, the 2‑methyl substituent on the indoline ring creates a stereogenic center amenable to chiral chromatographic resolution. Procurement of this compound supports enantiomer separation and subsequent evaluation of enantiomer‑specific CA inhibition, kinase engagement, and cellular activity, a dimension of pharmacological investigation unavailable with achiral des‑methyl analogs.

Quote Request

Request a Quote for 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.